Diastereoselectivity: trans-Fox vs. cis-Fox in Amide Enolate Alkylation
The trans-Fox chiral auxiliary ((2S,4R)-4-phenyl-2-(trifluoromethyl)oxazolidine) provides >99% diastereomeric excess (de) in the α-alkylation of amide enolates. In contrast, the cis-Fox isomer ((2R,4R)-4-phenyl-2-(trifluoromethyl)oxazolidine) exhibits very low diastereoselectivity [1]. A theoretical study revealed that the energy difference between the Re face and Si face attack transition states is 5.5 kcal/mol for trans-Fox, which explains the complete stereocontrol. For cis-Fox, this energy difference is only 0.3 kcal/mol, resulting in a lack of selectivity [2].
| Evidence Dimension | Diastereoselectivity (de) and Transition State Energy Difference (ΔG‡) |
|---|---|
| Target Compound Data | >99% de; ΔG‡ = 5.5 kcal/mol |
| Comparator Or Baseline | cis-Fox ((2R,4R)-4-phenyl-2-(trifluoromethyl)oxazolidine): low de; ΔG‡ = 0.3 kcal/mol |
| Quantified Difference | >99% de vs. low de; ΔG‡ difference of 5.2 kcal/mol |
| Conditions | Amide enolate α-alkylation with sodium hexamethyldisilazide (NaHMDS) as base |
Why This Matters
The >99% de ensures access to enantiopure products in a single step, eliminating the need for costly and time-consuming enantiomeric enrichment processes that would be required if using the cis isomer.
- [1] Sini, G., Tessier, A., Pytkowicz, J., & Brigaud, T. (2008). Fluorine... and π...alkali metal interactions control in the stereoselective amide enolate alkylation with fluorinated oxazolidines (Fox) as a chiral auxiliary: an experimental and theoretical study. Chemistry - A European Journal, 14(11), 3363-3370. View Source
- [2] Sini, G., Tessier, A., Pytkowicz, J., & Brigaud, T. (2008). Fluorine... and π...alkali metal interactions control in the stereoselective amide enolate alkylation with fluorinated oxazolidines (Fox) as a chiral auxiliary: an experimental and theoretical study. Chemistry - A European Journal, 14(11), 3363-3370. View Source
